Naphtho[1,2-d][1,3]oxazol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-naphtho[1,2-d][1,3]oxazol-2-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring system consisting of a naphthalene ring and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-naphtho[1,2-d][1,3]oxazol-2-one typically involves the reaction of naphthols with amines. One practical method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of a small library of naphtho[1,2-d][1,3]oxazole skeletons .
Industrial Production Methods: While specific industrial production methods for 1H-naphtho[1,2-d][1,3]oxazol-2-one are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalysts like TEMPO, makes this compound accessible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-naphtho[1,2-d][1,3]oxazol-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the oxazole ring, potentially leading to the formation of reduced analogs.
Substitution: Substitution reactions involving electrophiles or nucleophiles can introduce different functional groups onto the naphthalene or oxazole rings.
Common Reagents and Conditions:
Oxidation: PIDA in non-nucleophilic solvents like t-butanol.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents under appropriate conditions, such as acidic or basic environments.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1H-naphtho[1,2-d][1,3]oxazol-2-one has been extensively studied for its applications in several fields:
Wirkmechanismus
The mechanism of action of 1H-naphtho[1,2-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives have been shown to inhibit enzymes like COX-2 (cyclooxygenase-2), which plays a role in inflammation . The compound’s ability to undergo various chemical modifications allows it to interact with different biological targets, leading to diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1H-naphtho[1,2-d][1,3]oxazol-2-one can be compared with other similar compounds, such as:
Naphtho[2,1-d]oxazoles: These compounds share a similar fused ring system but differ in the position of the oxazole ring.
Naphtho[1,2-e][1,3]oxazines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties.
Benzoxazoles: These compounds have a benzene ring fused to the oxazole ring, offering a different set of properties and applications.
The uniqueness of 1H-naphtho[1,2-d][1,3]oxazol-2-one lies in its specific ring fusion and the resulting chemical reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H7NO2 |
---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
1H-benzo[e][1,3]benzoxazol-2-one |
InChI |
InChI=1S/C11H7NO2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13) |
InChI-Schlüssel |
PEZXNUGATBHQLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.